molecular formula C16H9FINOS2 B4552862 3-(4-fluorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-fluorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4552862
M. Wt: 441.3 g/mol
InChI Key: AMCHKGJUJGJDOW-NTEUORMPSA-N
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Description

3-(4-fluorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H9FINOS2 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.91543 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "3-(4-fluorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one" have been synthesized through various methods, demonstrating the chemical versatility and potential for modification to enhance biological activity. For instance, a study focused on the synthesis of thiazolidinone and thiazoline derivatives, highlighting the antimicrobial activity against Mycobacterium smegmatis, showcasing the potential of these compounds in antimicrobial applications (Yolal et al., 2012). Another research synthesized imidazolyl acetic acid derivatives, indicating their anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that derivatives of thiazolidinone exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. A novel synthesis approach led to compounds with promising anti-inflammatory activity, highlighting the therapeutic potential of these derivatives in treating inflammation (Sunder & Maleraju, 2013). Similarly, thiazolidinone derivatives have been evaluated for their anti-inflammatory and antinociceptive activities, showcasing their role in pain management (Alam et al., 2010).

Anticancer Potential

The anticancer potential of related compounds has been explored, with studies indicating the synthesis and evaluation of derivatives for anti-lung cancer activity. For example, a synthesized compound showed promising in vitro anticancer activity against human lung cancer cells, suggesting its potential as an anticancer agent (Zhou et al., 2020).

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FINOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHKGJUJGJDOW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FINOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.